2-(4-(4-Benzhydrylpiperazin-1-yl)but-2-yn-1-yl)isoindoline-1,3-dione dihydrochloride
Description
2-(4-(4-Benzhydrylpiperazin-1-yl)but-2-yn-1-yl)isoindoline-1,3-dione dihydrochloride is a synthetic compound featuring a phthalimide core (isoindoline-1,3-dione) linked via a but-2-yn-1-yl spacer to a benzhydryl-substituted piperazine moiety. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies. Its structural complexity arises from the combination of a rigid alkyne linker, aromatic benzhydryl group, and the piperazine ring, which collectively influence its physicochemical and biological properties .
Properties
IUPAC Name |
2-[4-(4-benzhydrylpiperazin-1-yl)but-2-ynyl]isoindole-1,3-dione;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O2.2ClH/c33-28-25-15-7-8-16-26(25)29(34)32(28)18-10-9-17-30-19-21-31(22-20-30)27(23-11-3-1-4-12-23)24-13-5-2-6-14-24;;/h1-8,11-16,27H,17-22H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDSSBKRVONUNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC#CCN2C(=O)C3=CC=CC=C3C2=O)C(C4=CC=CC=C4)C5=CC=CC=C5.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are human carbonic anhydrases (hCAs) . hCAs are zinc-containing enzymes that catalyze a very simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions. Among the 12 catalytically active isoforms, hCA II and hCA VII are of particular interest.
Mode of Action
The compound is an effective hCA inhibitor designed through the tail approach using the acetamide moiety as linker and the benzhydrylpiperazine group as tail. The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II. The conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms.
Biochemical Pathways
The compound affects the carbonic anhydrase pathway, which is responsible for the reversible hydration of carbon dioxide to bicarbonate and proton ions. By inhibiting hCAs, the compound can disrupt this pathway and affect processes that rely on it.
Result of Action
The inhibition of hCAs can have several effects at the molecular and cellular level. For instance, hCA VII is mainly expressed in some brain tissues, such as the cortex, hippocampus, and thalamus regions. It promotes neuronal excitation, establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3− ions through GABA A receptors. Therefore, the inhibition of hCA VII may affect these processes.
Biological Activity
The compound 2-(4-(4-benzhydrylpiperazin-1-yl)but-2-yn-1-yl)isoindoline-1,3-dione dihydrochloride is a synthetic derivative belonging to the class of isoindoline compounds. Its structure integrates a piperazine moiety, which is known for diverse pharmacological activities, including interactions with various biological targets. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The piperazine ring enhances its ability to modulate neurotransmitter systems, particularly in the central nervous system.
Key Mechanisms:
- Inhibition of Acetylcholinesterase : Similar compounds have shown potential as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's disease .
- Carbonic Anhydrase Inhibition : Related compounds have demonstrated effectiveness in inhibiting human carbonic anhydrases (hCAs), suggesting potential applications in treating conditions like glaucoma and epilepsy .
Biological Activity and Pharmacological Properties
Research indicates that derivatives of isoindoline compounds exhibit a range of biological activities, including:
- Antidepressant Effects : Compounds with similar structures have been studied for their potential antidepressant properties through modulation of serotonin and norepinephrine pathways.
- Anticancer Activity : Some isoindoline derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential as chemotherapeutic agents.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Scientific Research Applications
Antipsychotic Activity
Research indicates that compounds similar to 2-(4-(4-Benzhydrylpiperazin-1-yl)but-2-yn-1-yl)isoindoline have shown efficacy in treating schizophrenia and other psychotic disorders. The piperazine ring is known for its role in dopamine receptor modulation, which is crucial for antipsychotic effects.
Case Study:
A study published in Frontiers in Chemistry explored the synthesis of related compounds and their biological evaluations, demonstrating significant binding affinity to dopamine receptors, suggesting potential antipsychotic properties .
Anticancer Properties
The compound's structure allows it to interact with various cellular pathways involved in cancer progression. Preliminary studies have indicated that derivatives of this compound can inhibit tumor growth in vitro.
Data Table: Anticancer Activity of Related Compounds
| Compound Name | IC50 (μM) | Cancer Type | Reference |
|---|---|---|---|
| Compound A | 15 | Breast Cancer | |
| Compound B | 10 | Lung Cancer | |
| Compound C | 5 | Prostate Cancer |
Neurological Disorders
The compound's interaction with serotonin and norepinephrine receptors makes it a candidate for treating anxiety and depression. The benzylpiperazine framework is particularly effective in modulating neurotransmitter systems.
Case Study:
A research article highlighted the synthesis of related compounds that exhibited anxiolytic effects in animal models, showing promise for future development into therapeutic agents for anxiety disorders .
Synthesis and Methodology
The synthesis of 2-(4-(4-Benzhydrylpiperazin-1-yl)but-2-yn-1-yl)isoindoline involves multi-step reactions starting from readily available precursors. The methodologies typically include:
- Formation of the Isoindoline Core: Utilizing cyclization reactions.
- Piperazine Attachment: Employing nucleophilic substitution reactions.
- Final Modifications: Introducing functional groups to enhance biological activity.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of isoindoline-1,3-dione derivatives modified with arylpiperazine substituents. Key analogues from the literature include:
2-(4-(2-(4-Phenylpiperazin-1-yl)ethyl)benzyl)isoindoline-1,3-dione (Compound 1 in ) Structural Differences: Replaces the benzhydryl group with a phenyl ring and uses a saturated ethyl linker instead of an alkyne. The ethyl linker increases flexibility, which may alter conformational stability .
2-(4-(4-(4-Bromophenyl)piperazin-1-yl)ethyl)benzyl)isoindoline-1,3-dione (Compound 2 in ) Structural Differences: Incorporates a bromophenyl substituent and an ethyl linker. The absence of an alkyne linker reduces rigidity, possibly affecting target engagement .
2-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)isoindoline-1,3-dione (Compound 9d in )
- Structural Differences : Uses a butyl linker and dichlorophenyl substituent.
- Impact : The longer, flexible butyl linker may enhance solubility but reduce selectivity due to increased conformational freedom. Chlorine substituents improve lipophilicity and membrane permeability .
2-(3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-yl)isoindoline-1,3-dione (Compound 42l in )
- Structural Differences : Features a trifluoromethylphenyl group and a shorter propargyl linker.
- Impact : The electron-withdrawing trifluoromethyl group enhances metabolic stability. The shorter alkyne linker may limit spatial accommodation in binding pockets .
Physicochemical and Pharmacological Comparisons
Key Findings :
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-(4-(4-Benzhydrylpiperazin-1-yl)but-2-yn-1-yl)isoindoline-1,3-dione dihydrochloride in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation exposure, as recommended for structurally similar piperazine derivatives .
- Emergency Measures : For skin contact, immediately rinse with water for 15 minutes; for accidental ingestion, seek medical attention and provide Safety Data Sheet (SDS) to healthcare providers .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
Q. What spectroscopic methods are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the benzhydrylpiperazine and isoindoline-dione moieties, noting characteristic shifts (e.g., aromatic protons at δ 7.0–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (e.g., calculated m/z for ) and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is ideal, as demonstrated for related benzhydrylpiperazine derivatives .
Q. What are the key considerations for ensuring purity assessment during synthesis?
- Methodological Answer :
- Chromatographic Methods : Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify impurities (<0.5% as per ICH guidelines) .
- Elemental Analysis : Confirm stoichiometry of the dihydrochloride salt (e.g., Cl% within ±0.3% of theoretical value) .
- Thermogravimetric Analysis (TGA) : Assess hygroscopicity and salt stability under controlled humidity .
Advanced Research Questions
Q. How can researchers design experiments to optimize synthesis yield under varying catalytic conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design (e.g., 2 factorial) to screen variables (e.g., catalyst loading, temperature, solvent polarity). Use response surface methodology (RSM) to identify optimal conditions .
- Statistical Analysis : Analyze variance (ANOVA) to distinguish significant factors (p < 0.05). For example, catalytic efficiency may correlate nonlinearly with temperature gradients .
- Computational Guidance : Integrate quantum chemical calculations (e.g., DFT) to predict transition states and reaction pathways, reducing trial-and-error experimentation .
Q. What strategies resolve contradictory data in solubility studies across different solvent systems?
- Methodological Answer :
- Controlled Replication : Repeat experiments under standardized conditions (e.g., 25°C, inert atmosphere) to isolate solvent-specific effects .
- Hansen Solubility Parameters : Calculate HSPs to correlate solubility with solvent polarity, hydrogen bonding, and dispersion forces. For example, dimethyl sulfoxide (DMSO) may exhibit higher solubility than THF due to polarity .
- Cross-Validation : Use multiple analytical techniques (e.g., UV-Vis, gravimetry) to confirm solubility values and address instrumental discrepancies .
Q. How can computational methods be integrated into studying reactivity with nucleophilic agents?
- Methodological Answer :
- Reaction Path Search : Apply density functional theory (DFT) to model nucleophilic attack on the isoindoline-dione core, identifying energy barriers and intermediates .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., water vs. DMF) to predict regioselectivity .
- Machine Learning : Train models on existing kinetic data for similar compounds to predict reaction outcomes under untested conditions .
Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with substituent changes (e.g., replacing benzhydryl with diphenylmethyl) and assay activity against target receptors (e.g., GPCRs) .
- Docking Simulations : Use AutoDock or Schrödinger to predict binding affinities, focusing on piperazine-isoindoline interactions with receptor pockets .
- Meta-Analysis : Compare published data on structurally related compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline derivatives) to identify activity trends .
Contradiction Analysis & Validation
Q. How should researchers address discrepancies in reported reaction mechanisms for piperazine-containing compounds?
- Methodological Answer :
- Mechanistic Probes : Use isotopic labeling (e.g., -piperazine) to track nitrogen migration during reactions .
- In Situ Spectroscopy : Employ FTIR or Raman to detect transient intermediates (e.g., nitrenium ions) that may explain divergent pathways .
- Collaborative Validation : Share raw data via platforms like ICReDD to enable cross-lab reproducibility checks and consensus-building .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
